molecular formula C18H24ClNO2 B5040296 1-Adamantylmethyl 2-pyridin-1-ium-1-ylacetate;chloride

1-Adamantylmethyl 2-pyridin-1-ium-1-ylacetate;chloride

Cat. No.: B5040296
M. Wt: 321.8 g/mol
InChI Key: YTEKAROFDSEBQJ-UHFFFAOYSA-M
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Description

1-Adamantylmethyl 2-pyridin-1-ium-1-ylacetate;chloride is a compound that combines the structural features of adamantane and pyridine. Adamantane is known for its rigid, diamond-like structure, while pyridine is a basic heterocyclic organic compound. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Adamantylmethyl 2-pyridin-1-ium-1-ylacetate;chloride typically involves the reaction of 1-adamantylmethyl chloride with 2-pyridin-1-ium-1-ylacetate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can help optimize the reaction conditions and improve the overall yield and purity of the product .

Chemical Reactions Analysis

1-Adamantylmethyl 2-pyridin-1-ium-1-ylacetate;chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

1-Adamantylmethyl 2-pyridin-1-ium-1-ylacetate;chloride has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-Adamantylmethyl 2-pyridin-1-ium-1-ylacetate;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Adamantylmethyl 2-pyridin-1-ium-1-ylacetate;chloride can be compared with other similar compounds, such as:

    1-Adamantylmethyl chloride: This compound shares the adamantane structure but lacks the pyridine moiety.

    2-Pyridin-1-ium-1-ylacetate: This compound contains the pyridine moiety but lacks the adamantane structure.

The unique combination of adamantane and pyridine in this compound gives it distinct properties that are not found in either of the individual components .

Properties

IUPAC Name

1-adamantylmethyl 2-pyridin-1-ium-1-ylacetate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NO2.ClH/c20-17(12-19-4-2-1-3-5-19)21-13-18-9-14-6-15(10-18)8-16(7-14)11-18;/h1-5,14-16H,6-13H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEKAROFDSEBQJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COC(=O)C[N+]4=CC=CC=C4.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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